Aftin-4

Overview

Description

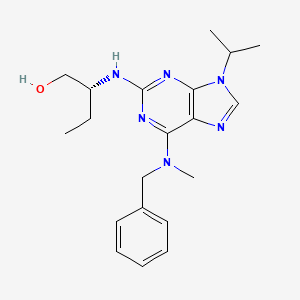

Aftin-4 is an inducer of amyloid-β (1-42) (Aβ42). It selectively increases extracellular Aβ42 over Aβ40 production in N2a-AβPP695 cells when used at concentrations ranging from 1 to 100 mM .

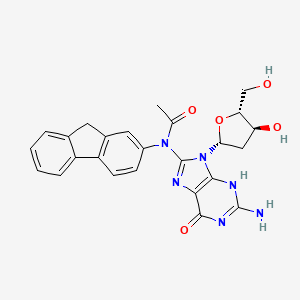

Molecular Structure Analysis

The molecular formula of Aftin-4 is C20H28N6O and its molecular weight is 368.5 . The formal name is 2R-[[9-(1-methylethyl)-6-[methyl(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol .Physical And Chemical Properties Analysis

Aftin-4 is a solid substance. It is soluble in DMSO .Scientific Research Applications

Neurodegenerative Disease Research

Aftin-4 is used in the study of neurodegenerative diseases, particularly Alzheimer’s disease. It is an inducer of amyloid-β (1-42) (Aβ42), which is a peptide involved in the formation of amyloid plaques found in the brains of Alzheimer’s patients. Researchers use Aftin-4 to increase extracellular Aβ42 production in cell models to study its effects on neuronal health and to understand the mechanisms leading to amyloid plaque formation .

Amyloidogenic Condition Modeling

In vitro studies utilize Aftin-4 to create models of amyloidogenic conditions. By treating cells with sub-lethal and lethal doses of Aftin-4, researchers can induce conditions that mimic those seen in neurodegenerative diseases, allowing for the study of protein interactions and aggregation processes within a controlled environment .

Inflammation and Oxidative Stress Studies

Aftin-4 has been shown to increase lipid peroxidation and the production of pro-inflammatory cytokines in vivo. This makes it a valuable tool for studying the role of inflammation and oxidative stress in neurodegeneration, as these are key factors in the progression of diseases like Alzheimer’s .

Drug Discovery and Therapeutic Development

By understanding how Aftin-4 induces Aβ42 production, researchers can identify potential therapeutic targets for drugs that could modulate this pathway. This has implications for developing treatments that could slow down or prevent the progression of Alzheimer’s disease and other amyloid-related disorders .

Cellular and Molecular Mechanism Elucidation

Aftin-4’s selective increase of Aβ42 over Aβ40 allows scientists to dissect the cellular and molecular mechanisms that differentiate the pathways leading to each peptide’s production. This is crucial for understanding the specific events that trigger pathological conditions associated with abnormal protein aggregation .

Mechanism of Action

Target of Action

Aftin-4 is a small molecule that has been identified to interact with three proteins relevant to Alzheimer’s disease (AD): VDAC1 , prohibitin , and mitofilin . These proteins are considered the primary targets of Aftin-4.

Mode of Action

Aftin-4 selectively and potently increases the production of the toxic Aβ42 peptide , a key event in AD . It does this by perturbing the subcellular localization of γ-secretase components, which could modify γ-secretase specificity by locally altering its membrane environment .

Biochemical Pathways

The exact biochemical pathways leading to the increase in Aβ42 peptide production are still unknown. It is known that aftin-4 induces a reversible mitochondrial phenotype reminiscent of the one observed in ad brains . This suggests that Aftin-4 may affect mitochondrial function and related biochemical pathways.

Result of Action

Aftin-4 increases Aβ42 levels in vivo in mice and provokes rapidly a sustained toxicity highly reminiscent of AD . It also increases lipid peroxidation levels in the hippocampus, an index of oxidative stress, and increases brain contents in pro-inflammatory cytokines, IL-1β, IL-6, and TNFα . Furthermore, Aftin-4 decreases the expression of the synaptic marker synaptophysin .

Action Environment

Given that aftin-4 perturbs the subcellular localization of γ-secretase components , it is plausible that changes in the cellular environment could potentially influence the action of Aftin-4

Safety and Hazards

properties

IUPAC Name |

(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYWONAECUVKHY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aftin-4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.